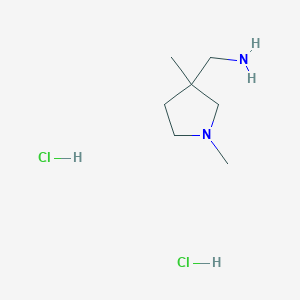

(1,3-Dimethylpyrrolidin-3-yl)methanamine;dihydrochloride

Description

(1,3-Dimethylpyrrolidin-3-yl)methanamine;dihydrochloride: is a heterocyclic amine compound with the molecular formula C7H16N2 . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Properties

IUPAC Name |

(1,3-dimethylpyrrolidin-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-7(5-8)3-4-9(2)6-7;;/h3-6,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNJHFSPRUMRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413870-57-0 | |

| Record name | 1-(1,3-dimethylpyrrolidin-3-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanamine typically involves the reaction of 1,3-dimethylpyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst such as palladium on carbon. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for (1,3-Dimethylpyrrolidin-3-yl)methanamine;dihydrochloride involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1,3-Dimethylpyrrolidin-3-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of (1,3-Dimethylpyrrolidin-3-yl)methanamine.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Organic Synthesis

(1,3-Dimethylpyrrolidin-3-yl)methanamine; dihydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in pharmaceutical and agrochemical development.

Medicinal Chemistry

This compound is significant in drug development as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.

Biological Research

In biological studies, (1,3-Dimethylpyrrolidin-3-yl)methanamine; dihydrochloride is used to investigate the effects of amine-containing molecules on biological systems. It has been shown to interact with specific molecular targets such as enzymes and receptors, influencing their activity and providing insights into potential therapeutic applications.

Case Studies and Research Findings

- Neuropharmacological Studies : Research indicated that derivatives of pyrrolidine enhance cognitive functions in animal models. Specific dosages resulted in improved memory retention and learning abilities.

- Antibacterial Efficacy : In vitro assays demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria, suggesting structural modifications could enhance efficacy against resistant strains.

- Synthesis and Applications : The compound's utility in drug synthesis emphasizes its importance in pharmaceutical development, particularly for compounds targeting neurological disorders.

Mechanism of Action

The mechanism of action of (1,3-Dimethylpyrrolidin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as a ligand, binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

- (1-Methylpyrrolidin-3-yl)methanamine

- (1-Isobutylpyrrolidin-3-yl)methanamine

- (3-Methyloxetan-3-yl)methanamine

- (3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride

Uniqueness: (1,3-Dimethylpyrrolidin-3-yl)methanamine;dihydrochloride is unique due to its specific structural features, such as the presence of two methyl groups on the pyrrolidine ring. This structural uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Biological Activity

(1,3-Dimethylpyrrolidin-3-yl)methanamine;dihydrochloride, with the CAS number 2413870-57-0, is a heterocyclic amine compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structural features enable it to interact with biological systems, making it a candidate for further investigation into its biological activities.

- Molecular Formula : C7H16N2

- Molecular Weight : 144.22 g/mol

- Appearance : White crystalline solid

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This action can lead to various biological effects depending on the specific target and pathway involved.

Neurotransmitter Modulation

Research indicates that this compound may function as a neurotransmitter modulator due to its structural similarity to other psychoactive compounds. It has been shown to interact with receptors in the central nervous system, suggesting potential applications in treating neurological disorders or enhancing cognitive functions.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neurotransmitter modulation | Ligand binding to CNS receptors |

| (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride | Potential neurotransmitter modulation | Interaction with CNS receptors |

| Benzothiazole derivatives | Antibacterial activity | Inhibition of bacterial topoisomerases |

Case Studies and Research Findings

- Neuropharmacological Studies : A study investigated the effects of pyrrolidine derivatives on cognitive functions in animal models. Results indicated enhanced memory retention and learning abilities when administered at specific dosages .

- Antibacterial Efficacy : In vitro assays demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) in the low nanomolar range against Gram-positive bacteria. These findings suggest that structural modifications could enhance efficacy against resistant strains .

- Synthesis and Applications : The synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanamine involves reactions such as formaldehyde condensation followed by reduction processes. Its utility as an intermediate in drug synthesis highlights its significance in pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,3-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrrolidine derivatives. Key steps include alkylation of the pyrrolidine ring, followed by dihydrochloride salt formation. Parameters such as reaction temperature (optimized at 60–80°C), choice of alkylating agents (e.g., methyl iodide), and stoichiometric ratios of reagents significantly impact yield. Purification via recrystallization or column chromatography is critical for removing unreacted precursors . Catalysts like palladium or nickel may enhance efficiency in coupling reactions .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of (1,3-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrrolidine ring.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material).

- Mass spectrometry (MS) for molecular weight validation.

- Elemental analysis to verify chloride content in the dihydrochloride salt .

Q. How does the stereochemistry of (1,3-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride influence its biological activity?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities to targets like neurotransmitter receptors. Chiral resolution techniques, such as chiral HPLC using cellulose-based columns or synthesis from enantiopure starting materials, are employed to isolate R/S forms. Biological assays (e.g., radioligand binding) compare activity across enantiomers .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data observed across different studies for this compound?

- Methodological Answer : Cross-validate experimental conditions:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8).

- Dose-response curves : Ensure consistent molarity calculations, accounting for dihydrochloride salt hydration.

- Control compounds : Use reference agonists/antagonists (e.g., nicotine for nicotinic receptor studies) to benchmark results .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) to simulate binding to receptors like α4β2 nicotinic subtypes.

- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free energy calculations (MM/PBSA) quantify binding affinities, prioritizing substituent modifications for SAR optimization .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Systematic substitution : Replace methyl groups with bulkier (e.g., ethyl) or electron-withdrawing (e.g., CF₃) groups at the 1- and 3-positions.

- Functional assays : Test derivatives in vitro (e.g., cAMP accumulation for GPCR activity) and in vivo (e.g., rodent models for CNS penetration).

- Data clustering : Use principal component analysis (PCA) to correlate structural features with activity profiles .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps.

- Chiral chromatography : Use Daicel® CHIRALPAK columns with hexane:isopropanol gradients for resolution.

- Circular dichroism (CD) : Verify enantiopurity by comparing optical rotation values to literature standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO (≥50 mg/mL), PBS (pH 7.4, ~5 mg/mL), and ethanol (limited solubility).

- Lyophilization : Pre-treat compound to remove hydrate variability.

- Dynamic light scattering (DLS) : Check for aggregate formation at high concentrations (>10 mM) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.